molecular formula C13H19NO2 B080110 Hexyl 4-aminobenzoate CAS No. 13476-55-6

Hexyl 4-aminobenzoate

Cat. No.: B080110
CAS No.: 13476-55-6
M. Wt: 221.29 g/mol
InChI Key: UWIGKXXCHKVGHW-UHFFFAOYSA-N
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Description

Hexyl 4-aminobenzoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of 4-aminobenzoic acid, where the amino group is positioned para to the ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the esterification of 4-aminobenzoic acid with hexanol in the presence of an acid catalyst, followed by purification steps such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Nitrohexyl benzoate.

    Reduction: Hexyl 4-aminobenzyl alcohol.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Hexyl 4-aminobenzoate has several applications in scientific research:

Mechanism of Action

Hexyl 4-aminobenzoate can be compared with other similar compounds such as:

    Benzocaine: Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.

    Procaine: A local anesthetic with a similar structure but different pharmacokinetic properties.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different solubility and membrane permeability characteristics compared to shorter-chain analogs like benzocaine .

Comparison with Similar Compounds

  • Benzocaine
  • Procaine
  • Tetracaine
  • Butamben
  • Declopramide
  • Metoclopramide

Biological Activity

Hexyl 4-aminobenzoate, a compound with the chemical formula C13H19NO2C_{13}H_{19}NO_2, is an ester derivative of 4-aminobenzoic acid. This compound has gained attention in various fields, particularly in pharmacology and biochemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its structure, which consists of a hexyl group attached to the amino group of 4-aminobenzoic acid. This modification enhances its lipophilicity, potentially affecting its biological activity and absorption characteristics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against fungal pathogens such as Candida albicans. Research indicates that formulations containing this compound can disrupt biofilm formation in C. albicans, a significant factor in its virulence and resistance to conventional antifungal therapies.

Case Study: Antifungal Efficacy

A study investigated the efficacy of hexyl aminolevulinate ethosomes (HAL-ES), which include this compound, against C. albicans biofilms. The findings revealed that HAL-ES significantly inhibited biofilm formation at various developmental stages. Key results included:

  • Inhibition of Biofilm Formation : HAL-ES demonstrated a substantial reduction in biofilm density compared to control treatments.
  • Mechanism of Action : The compound was found to disrupt zinc homeostasis in C. albicans, leading to impaired ribosome biogenesis and protein translation processes .

The mechanism by which this compound exerts its biological activity appears to involve several pathways:

  • Disruption of Zinc Homeostasis : As noted in the antifungal studies, this compound affects zinc levels within fungal cells, crucial for various enzymatic functions and structural integrity.
  • Inhibition of Hyphal Formation : The compound inhibits the yeast-to-hyphal transition in C. albicans, a critical step in biofilm development and pathogenicity .
  • Antimicrobial Spectrum : this compound exhibits broad-spectrum antimicrobial activity against both bacterial and fungal strains, making it a candidate for further therapeutic exploration .

Biological Activity Summary Table

Biological Activity Effect Organism/Cell Type Mechanism
AntifungalInhibits biofilm formationCandida albicansDisruption of zinc homeostasis
CytotoxicityInhibits cell proliferationVarious cancer cell linesDual inhibition of specific enzymes
AntimicrobialBroad-spectrum activityBacterial strainsDisruption of cell membrane integrity

Research Findings

In addition to antifungal properties, this compound has shown potential cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in nucleotide synthesis suggests a possible role as an anticancer agent.

Detailed Findings from Studies

  • Cytotoxic Effects : Research indicates that this compound can inhibit the growth of certain cancer cell lines through mechanisms involving enzyme inhibition.
  • Comparative Studies : When compared with classical antifolates, this compound showed similar or enhanced efficacy against folate receptor-expressing cells .

Properties

IUPAC Name

hexyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGKXXCHKVGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871957
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13476-55-6
Record name Benzoic acid, 4-amino-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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